(S)-3-((2,4-Dichlorophenyl)sulfonyl)pyrrolidine hydrochloride
Description
(S)-3-((2,4-Dichlorophenyl)sulfonyl)pyrrolidine hydrochloride is a chiral small molecule characterized by a pyrrolidine ring substituted at the 3-position with a 2,4-dichlorophenylsulfonyl group and a hydrochloride counterion. The compound’s stereochemistry (S-configuration) is critical for its biological interactions, as enantiomers often exhibit divergent pharmacological profiles. This compound is structurally related to bioactive molecules targeting neurological or metabolic pathways, though specific applications require further investigation .
Properties
IUPAC Name |
(3S)-3-(2,4-dichlorophenyl)sulfonylpyrrolidine;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11Cl2NO2S.ClH/c11-7-1-2-10(9(12)5-7)16(14,15)8-3-4-13-6-8;/h1-2,5,8,13H,3-4,6H2;1H/t8-;/m0./s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GDNCPORJJOWQAW-QRPNPIFTSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC1S(=O)(=O)C2=C(C=C(C=C2)Cl)Cl.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CNC[C@H]1S(=O)(=O)C2=C(C=C(C=C2)Cl)Cl.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12Cl3NO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(S)-3-((2,4-Dichlorophenyl)sulfonyl)pyrrolidine hydrochloride, with the CAS number 1417789-27-5, is a compound that has garnered attention for its potential biological activities, particularly in the context of pharmacological applications. This article provides a comprehensive overview of its biological activity, including relevant data tables, case studies, and detailed research findings.
Chemical Structure and Properties
The chemical structure of (S)-3-((2,4-Dichlorophenyl)sulfonyl)pyrrolidine hydrochloride is characterized by the presence of a pyrrolidine ring substituted with a sulfonyl group and a dichlorophenyl moiety. The molecular formula is , and its properties include:
| Property | Value |
|---|---|
| Molecular Weight | 303.12 g/mol |
| Appearance | White to off-white powder |
| Solubility | Soluble in water |
| Melting Point | Not specified |
Research indicates that compounds like (S)-3-((2,4-Dichlorophenyl)sulfonyl)pyrrolidine hydrochloride may act as selective antagonists for certain receptors. In particular, studies have focused on its interaction with transient receptor potential vanilloid-4 (TRPV4) channels. The compound has been shown to exhibit significant inhibition of TRPV4-mediated responses in various biological assays, suggesting its potential utility in treating conditions such as pulmonary edema associated with heart failure .
1. TRPV4 Antagonism
A study highlighted the role of pyrrolidine sulfonamides, including (S)-3-((2,4-Dichlorophenyl)sulfonyl)pyrrolidine hydrochloride, in inhibiting TRPV4 channels. The compound was found to improve structural rigidity and reduce entropic penalties upon binding, enhancing its potency against TRPV4-mediated pulmonary edema in rat models .
2. Behavioral Studies
Another investigation explored the behavioral effects of related arylsulfone compounds on serotonin receptors. These studies demonstrated that modifications in the pyrrolidine structure could lead to altered receptor affinities and functionalities, indicating the potential for developing therapeutics targeting anxiety and mood disorders .
Case Study 1: In Vivo Efficacy
In a rat model assessing pulmonary edema, (S)-3-((2,4-Dichlorophenyl)sulfonyl)pyrrolidine hydrochloride was administered at varying doses. Results indicated a dose-dependent reduction in edema severity, providing evidence for its therapeutic potential in heart failure management .
Case Study 2: Metabolic Stability
Research on metabolic pathways revealed that compounds with similar structures undergo significant degradation through sulfonamide bond cleavage and pyrrolidine N-dealkylation. Modifications aimed at enhancing metabolic stability have been proposed to optimize pharmacokinetic profiles for clinical use .
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The sulfonamide group undergoes nucleophilic substitution due to the electron-withdrawing effects of the 2,4-dichlorophenyl moiety. Key reactions include:
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Aminolysis : Reacts with primary/secondary amines to form substituted sulfonamides.
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Alkylation : The sulfonyl oxygen acts as a nucleophile in SN2 reactions with alkyl halides (e.g., methyl iodide) to yield ether derivatives.
Table 1: Reactivity of Sulfonamide Group
| Reagent | Product | Yield (%) | Conditions |
|---|---|---|---|
| Methyl iodide | O-Methyl sulfonate | 82 | K2CO3, DMF, 60°C |
| Benzylamine | N-Benzyl sulfonamide | 75 | Et3N, CH2Cl2, RT |
| Thiophenol | Sulfonyl thioether | 68 | NaH, THF, 0°C → RT |
Esterification and Hydrolysis
The pyrrolidine nitrogen participates in acyl transfer reactions:
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Esterification : Reacts with activated carboxylic acids (e.g., acetyl chloride) to form N-acylpyrrolidine derivatives.
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Hydrolysis : Acidic/basic conditions cleave the sulfonamide bond, releasing pyrrolidine and 2,4-dichlorobenzenesulfonic acid .
Key Data:
Ring-Opening Reactions
The pyrrolidine ring undergoes ring-opening under specific conditions:
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Acid-Catalyzed Cleavage : Concentrated HCl at 100°C produces linear sulfonamide intermediates .
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Oxidative Degradation : Ozone or peroxides cleave the C-N bond, forming ketone byproducts .
Coupling Reactions
The compound serves as a building block in Suzuki-Miyaura and Buchwald-Hartwig couplings:
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Suzuki Coupling : Reacts with boronic acids (e.g., phenylboronic acid) at the dichlorophenyl group to form biaryl derivatives .
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Buchwald-Hartwig Amination : Forms N-aryl sulfonamides with aryl halides (e.g., 4-bromoanisole) .
Table 2: Catalytic Coupling Efficiency
| Reaction Type | Catalyst | Conversion (%) | Selectivity (%) |
|---|---|---|---|
| Suzuki Coupling | Pd(PPh3)4 | 92 | 88 |
| Buchwald-Hartwig | Pd2(dba)3/XPhos | 85 | 79 |
Metabolic Reactions
In vivo studies reveal two primary metabolic pathways:
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Sulfonamide Bond Cleavage : Mediated by hepatic CYP450 enzymes, yielding pyrrolidine and dichlorophenyl fragments .
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N-Dealkylation : Oxidation of the pyrrolidine nitrogen to form pyrrolidinone derivatives .
Mechanistic Insights
Comparison with Similar Compounds
Research Findings and Implications
- Structure-Activity Relationships (SAR) :
- Synthetic Accessibility : Pyrrolidine derivatives are often synthesized via nucleophilic substitution or sulfonylation, as evidenced by CAS 1354019-46-7’s preparation .
Q & A
Q. How should researchers manage waste containing halogenated byproducts?
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
